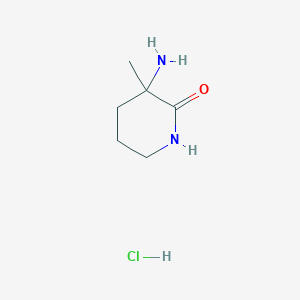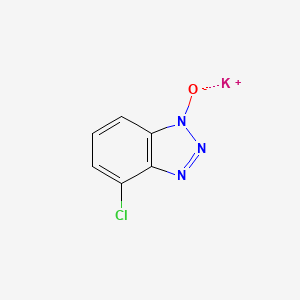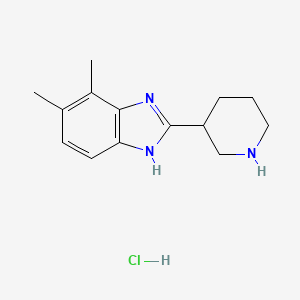
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Descripción general
Descripción
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride (4-MOP) is a synthetic compound with a wide range of applications in scientific research. It is an inhibitor of several enzymes and transporters, including cytochrome P450, organic anion transporters, and organic cation transporters, making it useful for studying the role of these enzymes and transporters in various biological processes. 4-MOP has been studied for its biochemical and physiological effects, as well as its applications for laboratory experiments.
Mecanismo De Acción
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride acts as an inhibitor of cytochrome P450, organic anion transporters, and organic cation transporters. It binds to these enzymes and transporters and inhibits their activity. This inhibition of activity leads to a decrease in the rate of metabolism of drugs and other compounds, resulting in an increase in their bioavailability.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the rate of metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the activity of organic anion transporters and organic cation transporters, resulting in an increase in the bioavailability of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride in laboratory experiments is its high purity and stability. It is also easy to synthesize and can be stored for long periods of time without degradation. Additionally, this compound is a potent inhibitor of cytochrome P450, organic anion transporters, and organic cation transporters, making it useful for studying the role of these enzymes and transporters in various biological processes.
The main limitation of using this compound in laboratory experiments is its potential toxicity. It has been shown to be toxic at high concentrations and should be used with caution.
Direcciones Futuras
The potential applications of 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride in scientific research are vast and varied. It could be used to study the role of cytochrome P450, organic anion transporters, and organic cation transporters in various biological processes. Additionally, this compound could be used to study the effect of drugs on these enzymes and transporters. It could also be used as a tool to study the effect of drugs on various biochemical and physiological processes. Finally, this compound could be used to study the effect of drugs on various diseases and disorders, such as cancer and Alzheimer’s disease.
Aplicaciones Científicas De Investigación
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is used in scientific research as an inhibitor of cytochrome P450, organic anion transporters, and organic cation transporters. It is used to study the role of these enzymes and transporters in various biological processes. Additionally, this compound is used as a substrate for enzyme assays, such as cytochrome P450 and organic anion transporters. It is also used as a tool to study the effect of drugs on these enzymes and transporters.
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.2ClH/c1-15-5-7-16(8-6-15)13-4-2-3-11-9-14-10-12(11)13;;/h11-14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKPZJDJQCXNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)
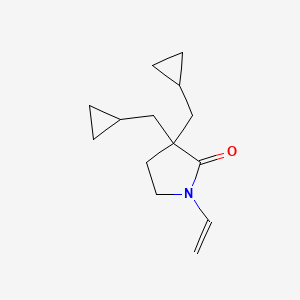
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)

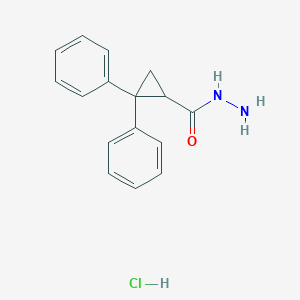
![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)


